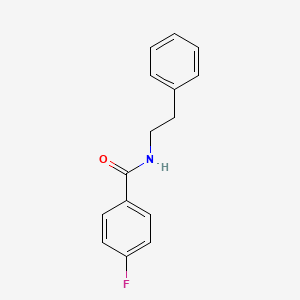

4-fluoro-N-phenethylbenzamide

Descripción general

Descripción

4-Fluoro-N-phenethylbenzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, where the phenethyl group is substituted with a fluorine atom at the para position

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such as succinate dehydrogenase inhibitors (sdhis) .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding and pi-pi interactions .

Biochemical Pathways

Similar fluorinated compounds have been found to impact various biochemical pathways, including those involved in the degradation of fluorinated drugs .

Pharmacokinetics

Similar fluorinated compounds have been found to have high metabolic stability, which could potentially impact the bioavailability of 4-fluoro-n-phenethylbenzamide .

Result of Action

Similar fluorinated compounds have been found to have potent inhibitory effects on their target enzymes .

Análisis Bioquímico

Biochemical Properties

4-Fluoro-N-phenethylbenzamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer’s disease . The nature of these interactions is primarily inhibitory, suggesting that this compound may have potential therapeutic applications .

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells. It has been observed to rescue hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity, suggesting a protective role against neurotoxicity . This indicates that this compound may influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed to exhibit anti-aggregation properties in thioflavin T (ThT)-based fluorescence experiments and transmission electron microscopy (TEM) studies

Metabolic Pathways

Based on its structural similarity to fentanyl analogs, it can be anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluoro-N-phenethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoyl chloride with phenethylamine in the presence of a base such as pyridine . The reaction typically occurs at room temperature, yielding the desired product after purification.

Another method involves the oxidative amidation of 4-fluorobenzyl alcohol or 4-fluorobenzaldehyde with phenethylamine using a tungsten-containing catalyst and tert-butyl hydroperoxide at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the reaction of 4-fluorobenzoyl chloride with phenethylamine is preferred due to its simplicity and high yield. The process can be scaled up by maintaining an equimolar ratio of reactants and using pyridine as a solvent and catalyst. The reaction mixture is heated to ensure complete conversion, followed by purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-N-phenethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Fluorobenzoic acid derivatives.

Reduction: 4-Fluoro-N-phenethylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluoro-N-phenethylbenzamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-N-phenylbenzamide: Similar structure but lacks the phenethyl group.

4-Fluoro-N,N-dimethylbenzamide: Contains dimethyl groups instead of phenethyl.

4-Fluoro-isobutyrylfentanyl: A synthetic opioid with a similar fluorine substitution.

Uniqueness

4-Fluoro-N-phenethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for drug development and other applications .

Actividad Biológica

4-Fluoro-N-phenethylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with phenethylamine. The process can be optimized through various synthetic methods, including microwave-assisted synthesis, which enhances yields and reduces reaction times.

2.1 Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including this compound, exhibit antiviral properties. A study on N-phenylbenzamide derivatives demonstrated their activity against enterovirus EV71, with some compounds showing IC50 values in the low micromolar range (5.7 ± 0.8 μM) . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential antiviral efficacy.

2.2 Antioxidant Activity

Antioxidant assays have been performed on related compounds, revealing that certain benzamide derivatives possess significant antioxidant properties. For instance, a related compound showed an IC50 value of 38 µg/mL in antioxidant activity tests . While direct studies on this compound are scarce, its structural features may confer similar benefits.

2.3 Anticancer Activity

The anticancer potential of benzamide derivatives has been explored extensively. A study focusing on various benzamide compounds found that modifications at specific positions could enhance their anticancer activity against renal cell carcinoma and hepatocellular carcinoma . Although specific data on this compound is not detailed in current literature, its classification as a benzamide suggests that it may share these properties.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzene ring or the amide group can significantly influence the compound's efficacy against various biological targets.

Case Study: Antiviral Screening

In a systematic screening of N-phenylbenzamide derivatives for antiviral activity against EV71, several compounds were identified with promising low micromolar IC50 values. The study emphasized the importance of structural modifications in enhancing antiviral potency and reducing cytotoxicity .

Case Study: Antioxidant Properties

A comparative analysis of antioxidant activities among various amide derivatives highlighted the significant potential of certain compounds to scavenge free radicals effectively. This study supports further exploration into the antioxidant capabilities of structurally similar compounds like this compound .

Propiedades

IUPAC Name |

4-fluoro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFNXEQNOIUFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.